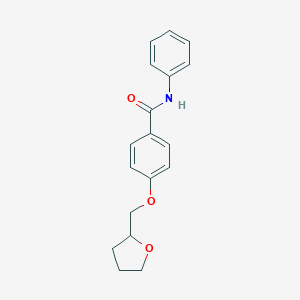
N-phenyl-4-(tetrahydro-2-furanylmethoxy)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-phenyl-4-(tetrahydro-2-furanylmethoxy)benzamide, also known as PFB-TFM, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound belongs to the class of benzamides and has a unique chemical structure that makes it suitable for various research purposes.
Mecanismo De Acción
N-phenyl-4-(tetrahydro-2-furanylmethoxy)benzamide acts as a competitive antagonist of the TRPV1 receptor, which is a non-selective cation channel that is activated by various stimuli, such as heat, protons, and capsaicin. By binding to the TRPV1 receptor, this compound prevents the activation of the channel, thereby blocking the influx of ions and reducing the sensation of pain.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, primarily related to its role as a TRPV1 antagonist. It has been shown to reduce pain perception in animal models, indicating its potential as a therapeutic agent for pain management. Additionally, this compound has been shown to modulate the release of neurotransmitters, such as glutamate and substance P, which are involved in pain signaling.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-phenyl-4-(tetrahydro-2-furanylmethoxy)benzamide in lab experiments is its potency as a TRPV1 antagonist. This allows for the precise modulation of the TRPV1 receptor, which can be useful in studying its role in various physiological processes. However, one limitation of using this compound is its relatively low solubility in water, which can make it difficult to use in certain experimental setups.
Direcciones Futuras
There are several future directions for the use of N-phenyl-4-(tetrahydro-2-furanylmethoxy)benzamide in scientific research. One potential application is in the development of new pain management therapies, as this compound has shown promise as a TRPV1 antagonist. Additionally, this compound could be used to study the role of TRPV1 receptors in various disease states, such as chronic pain and inflammation. Further research is needed to fully understand the potential applications of this compound in scientific research and its potential as a therapeutic agent.
Métodos De Síntesis
The synthesis of N-phenyl-4-(tetrahydro-2-furanylmethoxy)benzamide involves the reaction of N-phenyl-4-bromobenzamide with tetrahydro-2-furanmethanol in the presence of a base. This reaction results in the formation of this compound, which can be purified through various methods, such as column chromatography.
Aplicaciones Científicas De Investigación
N-phenyl-4-(tetrahydro-2-furanylmethoxy)benzamide has been used in various scientific research applications, primarily in the field of neuroscience. It has been shown to act as a potent antagonist of the TRPV1 receptor, which is involved in pain perception. This compound has been used to study the role of TRPV1 receptors in various physiological processes, such as thermoregulation, nociception, and inflammation.
Propiedades
Fórmula molecular |
C18H19NO3 |
|---|---|
Peso molecular |
297.3 g/mol |
Nombre IUPAC |
4-(oxolan-2-ylmethoxy)-N-phenylbenzamide |
InChI |
InChI=1S/C18H19NO3/c20-18(19-15-5-2-1-3-6-15)14-8-10-16(11-9-14)22-13-17-7-4-12-21-17/h1-3,5-6,8-11,17H,4,7,12-13H2,(H,19,20) |
Clave InChI |
NEFOWIYNGACQBP-UHFFFAOYSA-N |
SMILES |
C1CC(OC1)COC2=CC=C(C=C2)C(=O)NC3=CC=CC=C3 |
SMILES canónico |
C1CC(OC1)COC2=CC=C(C=C2)C(=O)NC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-phenyl-N'-[3-(tetrahydro-2-furanylmethoxy)phenyl]urea](/img/structure/B250374.png)
![2-bromo-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]benzamide](/img/structure/B250375.png)
![4-(2-methoxyethoxy)-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]benzamide](/img/structure/B250376.png)
![N-(4-chlorophenyl)-N'-[3-(tetrahydro-2-furanylmethoxy)phenyl]urea](/img/structure/B250378.png)
![2,4-dichloro-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]benzamide](/img/structure/B250379.png)
![2-(2-methylphenoxy)-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]acetamide](/img/structure/B250380.png)
![2-[(3-bromobiphenyl-4-yl)oxy]-N-[2-(morpholin-4-ylcarbonyl)phenyl]acetamide](/img/structure/B250382.png)
![N-(2,5-dimethoxyphenyl)-4-[(2-methylprop-2-en-1-yl)oxy]benzamide](/img/structure/B250383.png)

![2-fluoro-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]benzamide](/img/structure/B250388.png)
![4-chloro-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]benzamide](/img/structure/B250390.png)
![2-(4-methoxyphenoxy)-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]acetamide](/img/structure/B250392.png)
![N-[3-(2-methoxyethoxy)phenyl]-4-propoxybenzamide](/img/structure/B250394.png)
![N-[3-(2-ethoxyethoxy)phenyl]-4-methoxybenzamide](/img/structure/B250396.png)
